Cas no 199999-60-5 (H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8)

199999-60-5 structure
商品名:H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 化学的及び物理的性質
名前と識別子
-
- h-tyr-cys-trp-ser-gln-tyr-leu-cys-tyr-oh
- WP9QY, W9
- H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, (Disulfide bond)
- TNF-ALPHA ANTAGONIST
- TUMOR NECROSIS FACTOR-ALPHA ANTAGONIST
- WP9QY
- TNF-α Antagonist
- WP9QY, W9, YCWSQYLCY
- H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH,(Disulfide bond between Cys2 and Cys 8
- CID 145707541
- L-Tyrosyl-L-cysteinyl-L-tryptophyl-L-seryl-L-glutaminyl-L-tyrosyl-L-leucyl-L-cysteinyl-L-tyrosine cyclic (2 inverted exclamation marku8)-disulfide
- CS-0136533
- (2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-(3-amino-3-oxopropyl)-16-(hydroxymethyl)-10-[(4-hydroxyphenyl)methyl]-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- HY-P2612
- 199999-60-5
- J-012933
- TNF-.alpha. Antagonist
- H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8
-
- MDL: MFCD02259683
- インチ: 1S/C58H73N11O15S2.C2HF3O2/c1-30(2)21-42(52(77)69-48(29-86)57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)63-53(78)43(23-32-9-15-36(72)16-10-32)64-51(76)41(19-20-49(60)74)62-55(80)46(27-70)67-54(79)44(25-34-26-61-40-6-4-3-5-38(34)40)65-56(81)47(28-85)68-50(75)39(59)22-31-7-13-35(71)14-8-31;3-2(4,5)1(6)7/h3-18,26,30,39,41-48,61,70-73,85-86H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84);(H,6,7)/t39-,41-,42-,43-,44-,45-,46-,47-,48-;/m0./s1
- InChIKey: SDUYLXKUDWGZCS-HKYKOYQKSA-N
- ほほえんだ: SC[C@@H](C(N[C@H](C(=O)O)CC1C=CC(=CC=1)O)=O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CCC(N)=O)NC([C@H](CO)NC([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CS)NC([C@H](CC1C=CC(=CC=1)O)N)=O)=O)=O)=O)=O)=O)=O.FC(C(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 1225.45725295g/mol
- どういたいしつりょう: 1225.45725295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 19
- 水素結合受容体数: 23
- 重原子数: 93
- 回転可能化学結合数: 33
- 複雑さ: 2350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 475
- 疎水性パラメータ計算基準値(XlogP): -0.2
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 1692.1±65.0 °C(Predicted)
- ようかいど: ほとんど溶けない(0.012 g/l)(25ºC)、
- 酸性度係数(pKa): 3.05±0.10(Predicted)
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 セキュリティ情報
- ちょぞうじょうけん:-15°C
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74366-5mg |
TNF-α Antagonist |
199999-60-5 | 98% | 5mg |
¥10377.00 | 2022-04-26 | |
Cooke Chemical | M8016647-1mg |
TNF-αAntagonist(WP9QY) |
199999-60-5 | 98% | 1mg |
RMB 3553.60 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358755-1mg |
TNF-α Antagonist, |
199999-60-5 | 1mg |
¥2046.00 | 2023-09-05 | ||
A2B Chem LLC | AF32132-5mg |
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH |
199999-60-5 | >98.00% | 5mg |
$1698.00 | 2024-04-20 | |
abcr | AB544899-1 mg |
WP9QY, W9, YCWSQYLCY Trifluoroacetate; . |
199999-60-5 | 1mg |
€323.00 | 2023-06-14 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74366-500ug |
TNF-α Antagonist |
199999-60-5 | 98% | 500ug |
¥1396.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912009-1mg |
TNF-α Antagonist (WP9QY) |
199999-60-5 | 98% | 1mg |
¥3,997.80 | 2022-08-31 | |
abcr | AB544899-1mg |
WP9QY, W9, YCWSQYLCY Trifluoroacetate; . |
199999-60-5 | 1mg |
€323.00 | 2024-08-02 | ||
A2B Chem LLC | AF32132-1mg |
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH |
199999-60-5 | >98.00% | 1mg |
$478.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74366-1mg |
TNF-α Antagonist |
199999-60-5 | 98% | 1mg |
¥2558.00 | 2022-04-26 |
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
199999-60-5 (H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8) 関連製品
- 946335-26-8(2-ethoxy-N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 1245227-21-7(Ethyl 5-bromo-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate)
- 1105197-37-2(4-cyclopropyl-1-(2-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one)
- 1998658-22-2((1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 2229261-52-1(methyl 2-1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclopropyl-2-hydroxyacetate)
- 2172231-58-0(3-bromo-2-{(5-chlorofuran-2-yl)methylsulfanyl}pyridine)
- 183196-89-6(1,2-Diamino-4-methylpentane dihydrochloride)
- 2228234-38-4(2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol)
- 897620-75-6(1-(4-chlorophenyl)-3-(4-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea)
- 358751-18-5(Methyl 2,3-Dihydro-1-hydroxy-1H-indene-5-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:199999-60-5)H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8

清らかである:99%
はかる:1mg
価格 ($):191.0